molecular formula C8H9BrClNO2 B6591451 (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride CAS No. 1391398-63-2

(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Cat. No. B6591451
CAS RN: 1391398-63-2
M. Wt: 266.52 g/mol
InChI Key: WANQBUDPQVTWJW-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, also known as (R)-Baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is a chiral molecule that has been used as a muscle relaxant and antispastic agent for the treatment of conditions such as multiple sclerosis and cerebral palsy. In recent years, (R)-Baclofen has gained attention in scientific research due to its potential therapeutic properties and mechanism of action.

Scientific Research Applications

Synthesis and Metabolism Studies

Compounds related to bromophenyl derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been the subject of metabolism studies in rats. These studies identify various metabolites, providing insights into metabolic pathways that could be relevant for understanding the behavior of similar compounds in biological systems (Kanamori et al., 2002).

Antioxidant Activity

Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with significant antioxidant activity. Such studies highlight the potential of bromophenyl derivatives in contributing to natural antioxidant sources for food and pharmaceutical applications (Li et al., 2011).

Development of Heterocyclic Compounds with Antibacterial Activities

Bromophenyl derivatives have been used as key starting materials for synthesizing a variety of heterocyclic compounds. These compounds have been studied for their potential antibacterial activities, indicating the role of bromophenyl derivatives in the development of new antimicrobial agents (El-Hashash et al., 2015).

Corrosion Inhibition

Studies have explored the use of bromophenyl derivatives as corrosion inhibitors. These compounds show potential in protecting metals from corrosion in acidic mediums, showcasing their application in industrial processes (Yamin et al., 2020).

Synthesis and Characterization of Novel Compounds

Bromophenyl derivatives are utilized in the synthesis and characterization of new chemical entities, such as various salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These studies contribute to the expansion of chemical libraries and potential pharmaceutical applications (Safonov et al., 2017).

properties

IUPAC Name

(2R)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQBUDPQVTWJW-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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